molecular formula C20H20N4O2S B14104361 4-hydroxy-5-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide

4-hydroxy-5-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B14104361
M. Wt: 380.5 g/mol
InChI Key: NMIHVBFBKKCSTB-UHFFFAOYSA-N
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Description

4-hydroxy-5-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that features a unique combination of indole, thieno, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the indole derivative, followed by the construction of the thieno[2,3-d]pyrimidine core. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and thieno[2,3-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that indole derivatives possess various biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine

In medicinal chemistry, 4-hydroxy-5-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thieno[2,3-d]pyrimidine moieties can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-hydroxy-5-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide apart is its unique combination of indole and thieno[2,3-d]pyrimidine rings. This structural feature allows for diverse chemical reactivity and a broad spectrum of biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

5-methyl-N-[1-(2-methylpropyl)indol-4-yl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C20H20N4O2S/c1-11(2)9-24-8-7-13-14(5-4-6-15(13)24)23-19(26)17-12(3)16-18(25)21-10-22-20(16)27-17/h4-8,10-11H,9H2,1-3H3,(H,23,26)(H,21,22,25)

InChI Key

NMIHVBFBKKCSTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C(=O)NC3=C4C=CN(C4=CC=C3)CC(C)C

Origin of Product

United States

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